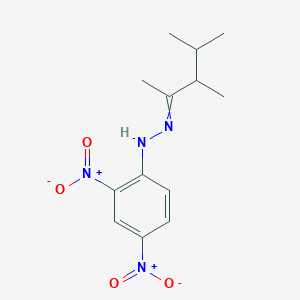
Geranylgeranyl pyrophosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranylgeranyl pyrophosphate ammonium salt is an isoprenoid compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an intermediate in the HMG-CoA reductase pathway, derived directly from farnesyl pyrophosphate. This compound is essential for the prenylation of various intracellular proteins, including small GTPases, which are critical for proper cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geranylgeranyl pyrophosphate ammonium salt can be synthesized through the reaction of geranylgeranyl pyrophosphate with ammonium hydroxide. The reaction typically takes place in an organic solvent such as methanol, with a mixture of methanol and ammonium hydroxide (7:3) being commonly used . The product is then purified by countercurrent distribution or chromatography on DEAE-cellulose .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the reaction of geranylgeranyl pyrophosphate with sodium or potassium salts, followed by ammoniation to obtain the ammonium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Geranylgeranyl pyrophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various terpenoids and prenylated proteins, which are essential for cellular functions and have significant biological activities .
Applications De Recherche Scientifique
Geranylgeranyl pyrophosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of terpenes and terpenoids, which are important in various chemical industries.
Biology: The compound is crucial for the prenylation of proteins, which is necessary for their proper localization and function within cells.
Medicine: this compound is a focus of anticancer drug discovery due to its role in protein prenylation and cellular signaling pathways.
Industry: It is used in the production of various bioactive compounds and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
Geranylgeranyl pyrophosphate ammonium salt exerts its effects through the prenylation of intracellular proteins, including small GTPases. This post-translational modification is necessary for the correct localization of proteins to intracellular membranes, ensuring their proper functionality. The compound is involved in the HMG-CoA reductase pathway, which is crucial for the biosynthesis of terpenes and terpenoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Farnesyl pyrophosphate ammonium salt
- Geranyl pyrophosphate ammonium salt
- Geranylgeraniol
Uniqueness
Geranylgeranyl pyrophosphate ammonium salt is unique due to its specific role in the prenylation of small GTPases, which are critical for cellular signaling and function. Unlike farnesyl pyrophosphate and geranyl pyrophosphate, geranylgeranyl pyrophosphate has a longer isoprenoid chain, making it more suitable for the prenylation of certain proteins .
Propriétés
Formule moléculaire |
C20H42N2O7P2 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
diazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.2H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);2*1H3/b18-11+,19-13+,20-15+;; |
Clé InChI |
NKMQDAIYTRSGDK-CNKFFNGESA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)(O)[O-])/C)/C)/C)C.[NH4+].[NH4+] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C)C.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


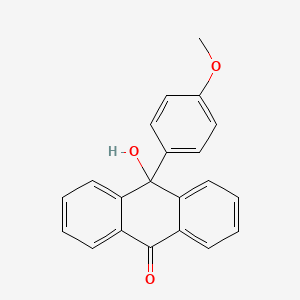
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)

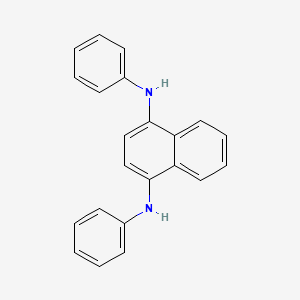

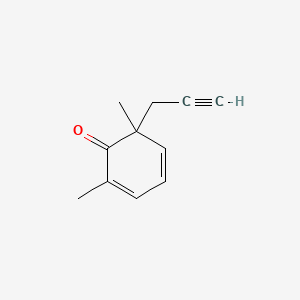
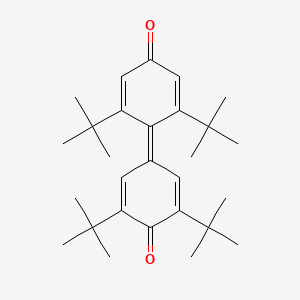
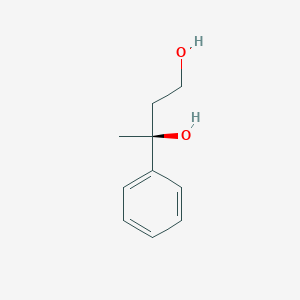
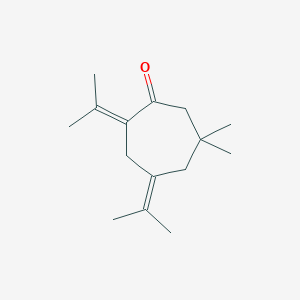
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

